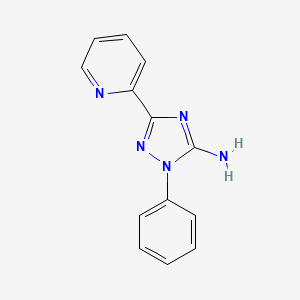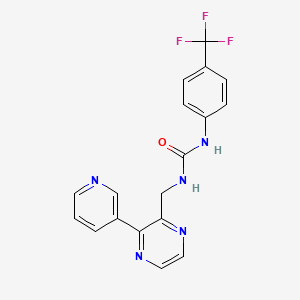
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea" is a derivative of the aryl-urea class of compounds, which have been extensively studied for their potential as antiproliferative agents and kinase inhibitors. These compounds have shown significant activity against various cancer cell lines and have been the subject of numerous synthetic and biological evaluation studies .
Synthesis Analysis
The synthesis of aryl-urea derivatives typically involves the reaction of appropriate isocyanates with amines or the coupling of amines with carbonyl compounds to form the urea functionality. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines . Similarly, 1,3,4-thiadiazol-2-yl urea derivatives were synthesized under microwave irradiation from heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate . These methods highlight the versatility and efficiency of synthesizing aryl-urea derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of aryl-urea derivatives is characterized by the presence of a urea moiety linked to various aromatic and heteroaromatic rings. The conformational isomers of pyrid-2-yl ureas have been studied, showing preferences for certain forms based on substituent effects . The crystal structure of a related compound was determined by X-ray single crystal diffraction, which could provide insights into the molecular conformation and potential intramolecular interactions within the compound .
Chemical Reactions Analysis
Aryl-urea derivatives can participate in various chemical reactions, including interactions with biological targets such as kinases and enzymes. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been evaluated as potential BRAF inhibitors . Additionally, the interaction of pyrid-2-yl ureas with cytosine has been studied, revealing that electron-withdrawing substituents facilitate intermolecular complexation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl-urea derivatives, such as solubility, can be influenced by the nature of the substituents on the aromatic rings. For instance, a series of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments showed solubility in water ranging from 45-85 µmol/l . These properties are crucial for the pharmacokinetic profile and bioavailability of the compounds.
Applications De Recherche Scientifique
Hydrogel Formation and Morphology
Hydrogel formation using similar urea compounds demonstrates the ability to tune physical properties through the identity of anions. G. Lloyd and J. Steed (2011) explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, highlighting the influence of anions on gel morphology and rheology, which could imply potential for developing customizable materials for various applications (Lloyd & Steed, 2011).
Ion-pair Binding and Coordination Chemistry
Research on mixed N,S-donor ligands, including 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, by Naseem Qureshi et al. (2009) demonstrates ion-pair binding capabilities, emphasizing urea's role in anion binding and coordination chemistry. This study underscores urea derivatives' potential in creating complex molecular structures through ion-pair binding and hydrogen bonding, suggesting applications in catalysis and materials science (Qureshi et al., 2009).
Intramolecular Hydrogen Bonding and Complexation
Chia-Hui Chien et al. (2004) explored the conformational isomers and cytosine complexation of pyrid-2-yl ureas, revealing insights into intramolecular hydrogen bonding and its impact on molecular recognition and binding. This work suggests potential applications in designing molecular sensors and recognition systems (Chien et al., 2004).
Antibacterial and Antimicrobial Activities
M. E. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This research indicates the potential of urea derivatives in developing new antimicrobial agents, addressing the need for novel antibiotics and antimicrobials in medicine (Azab et al., 2013).
Anticancer Agents
Research on 1-aryl-3-(2-chloroethyl) ureas by R. Gaudreault et al. (1988) evaluated the cytotoxicity of these compounds on human adenocarcinoma cells, identifying potential anticancer agents. This study highlights the therapeutic potential of urea derivatives in oncology, providing a foundation for further investigation into novel cancer treatments (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c19-18(20,21)13-3-5-14(6-4-13)26-17(27)25-11-15-16(24-9-8-23-15)12-2-1-7-22-10-12/h1-10H,11H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABIAGXLRYDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

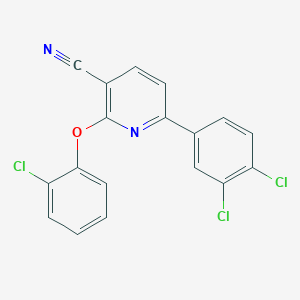
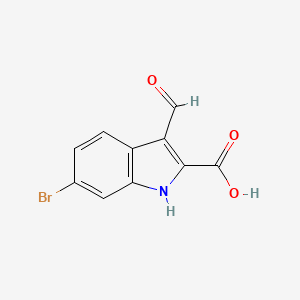
![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)

![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)

![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)

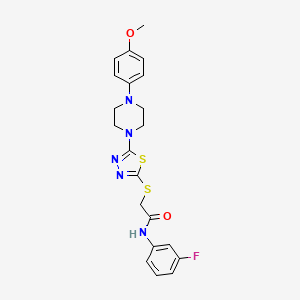
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
